Cholecystokinin-33 (human) trifluoroacetate salt H-Lys-Ala-Pro-Ser-Gly-Arg-Met-Ser-Ile-Val-Lys-Asn-Leu-Gln-Asn-Leu-Asp-Pro-Ser-His-Arg-Ile-Ser-Asp-Arg-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 trifluoroacetate salt
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Overview
Description
Cholecystokinin-33 (human) trifluoroacetate salt H-Lys-Ala-Pro-Ser-Gly-Arg-Met-Ser-Ile-Val-Lys-Asn-Leu-Gln-Asn-Leu-Asp-Pro-Ser-His-Arg-Ile-Ser-Asp-Arg-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 trifluoroacetate salt is a synthetic peptide that mimics the naturally occurring cholecystokinin-33 in humans. This compound is known for its role in the gastrointestinal system, where it stimulates the digestion of fat and protein. It is also involved in various neurological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholecystokinin-33 (human) trifluoroacetate salt involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.
Cleavage: The peptide is cleaved from the resin and deprotected.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Cholecystokinin-33 (human) trifluoroacetate salt follows similar steps but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of advanced purification techniques ensures the final product meets the required specifications for research and clinical applications.
Chemical Reactions Analysis
Types of Reactions
Cholecystokinin-33 (human) trifluoroacetate salt can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of sulfoxides.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the specific modification desired.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptide with altered amino acid residues.
Scientific Research Applications
Cholecystokinin-33 (human) trifluoroacetate salt has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in gastrointestinal physiology and neurobiology.
Medicine: Explored for potential therapeutic applications in digestive disorders and neurological conditions.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Mechanism of Action
Cholecystokinin-33 (human) trifluoroacetate salt exerts its effects by binding to cholecystokinin receptors (CCK receptors) in the gastrointestinal tract and the brain. This binding activates signaling pathways that stimulate the release of digestive enzymes and bile, as well as modulate satiety and anxiety. The molecular targets include CCK1 and CCK2 receptors, which are G-protein-coupled receptors involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Cholecystokinin-8 (human): A shorter peptide with similar biological activity.
Cholecystokinin-58 (human): A longer peptide with additional biological functions.
Gastrin: A related peptide hormone with overlapping functions in the gastrointestinal system.
Uniqueness
Cholecystokinin-33 (human) trifluoroacetate salt is unique due to its specific sequence and length, which confer distinct binding properties and biological activities. Its ability to mimic the natural hormone makes it valuable for research and potential therapeutic applications.
Properties
IUPAC Name |
benzyl 3-[[1-methoxy-3-(2-methoxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c1-35-26-15-9-8-13-22(26)16-24(28(33)36-2)30-27(32)25-17-21-12-6-7-14-23(21)18-31(25)29(34)37-19-20-10-4-3-5-11-20/h3-15,24-25H,16-19H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUNBFZNOBAEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)OC)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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